molecular formula C8H5ClF2O2 B3095048 Methyl 5-chloro-2,4-difluorobenzoate CAS No. 1261802-94-1

Methyl 5-chloro-2,4-difluorobenzoate

Cat. No.: B3095048
CAS No.: 1261802-94-1
M. Wt: 206.57
InChI Key: XYMSJOLPHIRLNX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2,4-difluorobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₅ClF₂O₂ and a molar mass of 206.58 g/mol. Structurally, it features a benzoate backbone substituted with chlorine at the 5-position and fluorine atoms at the 2- and 4-positions, esterified with a methyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of chlorine and fluorine, which enhance reactivity in substitution and coupling reactions .

Alternatively, halogenation and fluorination steps may precede esterification, as seen in the synthesis of related quinolone intermediates ().

Properties

IUPAC Name

methyl 5-chloro-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMSJOLPHIRLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2,4-difluorobenzoate can be synthesized through the esterification of 5-chloro-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 5-chloro-2,4-difluorobenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: It can be oxidized to form various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5-chloro-2,4-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic effects. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of methyl 5-chloro-2,4-difluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to improved therapeutic effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Substituent Effects on Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Methyl 5-chloro-2,4-difluorobenzoate Cl (5), F (2,4) C₈H₅ClF₂O₂ 206.58 High reactivity for nucleophilic substitution
Methyl 5-bromo-2,4-difluorobenzoate Br (5), F (2,4) C₈H₅BrF₂O₂ 251.03 Greater leaving-group ability (Br vs. Cl); used in cross-coupling reactions
Methyl 4-amino-2,5-difluorobenzoate NH₂ (4), F (2,5) C₈H₇F₂NO₂ 187.14 Electron-donating NH₂ group enhances stability; medicinal chemistry applications
Methyl 4-chloro-2-fluorobenzoate Cl (4), F (2) C₈H₆ClFO₂ 188.58 Reduced fluorination lowers electronegativity; simpler synthesis

Key Observations :

  • Halogen Effects : Chlorine (Cl) and bromine (Br) at the 5-position increase electrophilicity, but Br offers better leaving-group properties for Suzuki-Miyaura couplings .
  • Amino vs. Halogen: The amino group (NH₂) in Methyl 4-amino-2,5-difluorobenzoate reduces reactivity compared to chloro/bromo analogs but improves bioavailability in drug candidates .

Ester Group Variations

Table 2: Ester Group Impact
Compound Name Ester Group Molecular Formula Molar Mass (g/mol) Key Properties
This compound Methyl C₈H₅ClF₂O₂ 206.58 Polar, moderate solubility in DMSO
Ethyl 5-chloro-2,4-difluorobenzoate Ethyl C₉H₇ClF₂O₂ 220.60 Higher lipophilicity; slower hydrolysis
tert-Butyl 5-chloro-2,4-difluorobenzoate tert-Butyl C₁₁H₁₁ClF₂O₂ 248.65 Enhanced steric bulk; improved thermal stability

Key Observations :

  • Solubility : Methyl esters are more polar and water-soluble than bulkier tert-butyl analogs.
  • Stability : tert-Butyl esters resist enzymatic hydrolysis, making them suitable for prodrug designs .

Positional Isomerism and Fluorination Patterns

Table 3: Positional Effects of Fluorine
Compound Name Fluorine Positions Chlorine Position Reactivity Profile
This compound 2,4 5 High meta/para-directed reactivity
Methyl 2-bromo-4,5-difluorobenzoate 4,5 - Ortho-directing Br influences coupling sites
Methyl 3-bromo-2,6-difluorobenzoate 2,6 - Symmetric fluorination alters crystal packing

Key Observations :

  • Directing Effects : Fluorine at the 2- and 4-positions deactivates the ring, directing electrophilic attacks to the 5-position (meta to F) .
  • Symmetry : 2,6-difluorinated analogs exhibit distinct crystallographic properties, as seen in benzofuran derivatives ().

Biological Activity

Methyl 5-chloro-2,4-difluorobenzoate (CAS Number: 1261802-94-1) is an organic compound notable for its significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the benzoate ring, enhances its reactivity and biological properties. This article explores the compound's biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H6ClF2O2 and a molecular weight of approximately 188.58 g/mol. The presence of halogen atoms contributes to its lipophilicity and biological activity, making it a valuable compound in drug design.

PropertyValue
Molecular FormulaC8H6ClF2O2
Molecular Weight188.58 g/mol
Melting PointNot specified
SolubilityPolar nature

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates that compounds with similar structural features are effective against various bacterial strains and fungi. The halogen substituents enhance the compound's interaction with microbial cell membranes and enzymes, leading to inhibition of growth.

  • Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting essential cellular processes.
  • Fungal Activity : Preliminary data suggest effectiveness against certain fungal pathogens, although further studies are required to establish specific efficacy.

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors within microbial cells. The halogen atoms improve binding affinity to these targets, enhancing the compound's therapeutic potential.

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism.
  • Receptor Interaction : It can modulate receptor activity, affecting signal transduction pathways within cells.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with several other benzoate derivatives. This comparison highlights how variations in substitution patterns influence biological activity.

Compound NameMolecular FormulaUnique Features
Methyl 3-chloro-5-fluorobenzoateC8H6ClF3O2Different substitution pattern enhances reactivity
Methyl 4-chloro-2-fluorobenzoateC8H6ClF2O2Similar halogenation but different positional effects
Methyl 2-chloro-6-fluorobenzoateC8H6ClF2O2Variations in substitution influence biological activity

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

    Reference:
  • Mechanistic Insights : Research conducted on enzyme interactions revealed that this compound effectively inhibits key metabolic enzymes in bacteria, leading to a decrease in energy production and growth inhibition.

    Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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